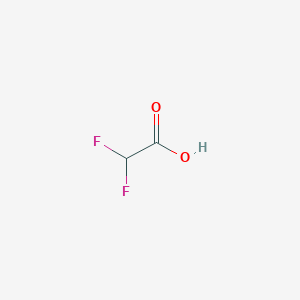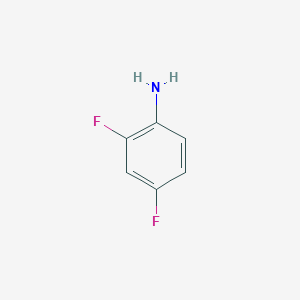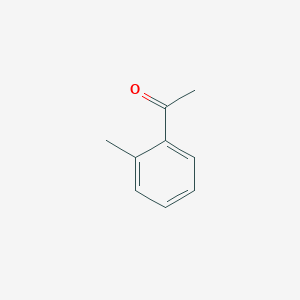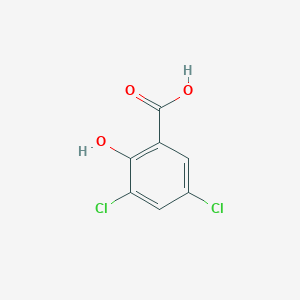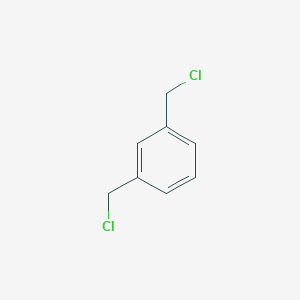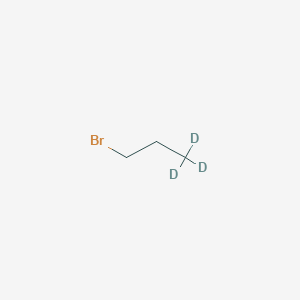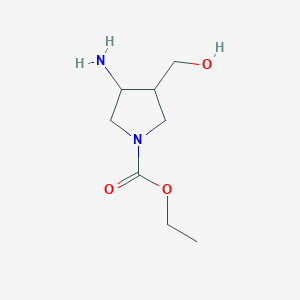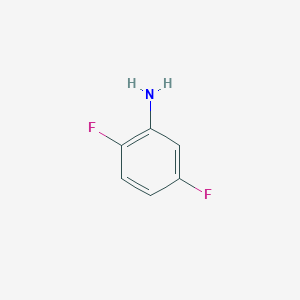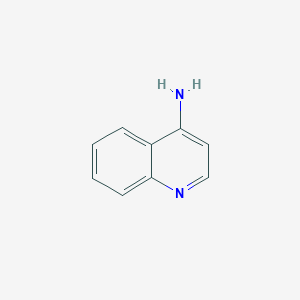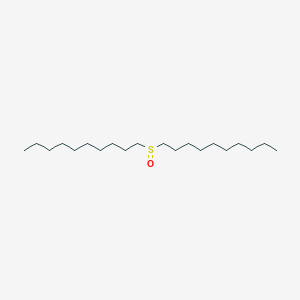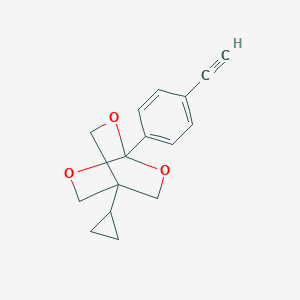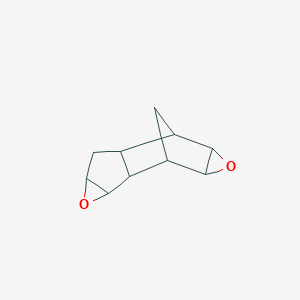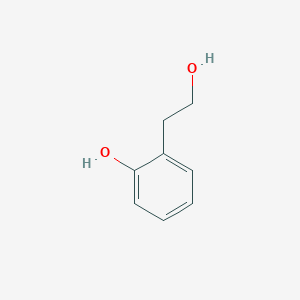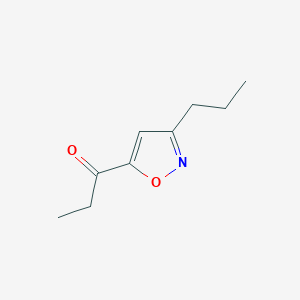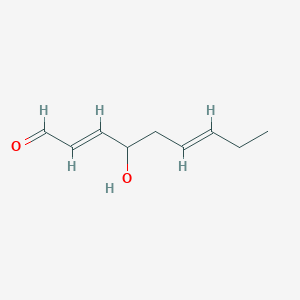
4-Hydroxynona-2,6-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxynona-2,6-dienal (HNE) is a highly reactive aldehyde that is produced as a result of lipid peroxidation. HNE has been shown to have both beneficial and detrimental effects on cells, depending on the concentration and duration of exposure. In recent years, HNE has gained attention as a potential therapeutic target for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
4-Hydroxynona-2,6-dienal exerts its effects through covalent modification of proteins and other biomolecules. 4-Hydroxynona-2,6-dienal can react with cysteine, histidine, and lysine residues in proteins, leading to the formation of adducts that can alter protein function and stability. 4-Hydroxynona-2,6-dienal can also react with DNA and lipids, leading to DNA damage and lipid peroxidation.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxynona-2,6-dienal has been shown to modulate several cellular processes, including cell proliferation, apoptosis, autophagy, and senescence. 4-Hydroxynona-2,6-dienal can also induce oxidative stress and inflammation, which can lead to tissue damage and dysfunction. 4-Hydroxynona-2,6-dienal has been shown to have both pro- and anti-inflammatory effects, depending on the context and concentration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxynona-2,6-dienal is a highly reactive molecule that can be difficult to work with in the laboratory. 4-Hydroxynona-2,6-dienal can react with other biomolecules, leading to the formation of unwanted side products. However, 4-Hydroxynona-2,6-dienal is a useful tool for studying oxidative stress and lipid peroxidation in biological systems. 4-Hydroxynona-2,6-dienal can be used to induce oxidative stress in cell cultures and animal models, allowing researchers to study the effects of oxidative stress on cellular processes.
Direcciones Futuras
There are several areas of research that could benefit from further study of 4-Hydroxynona-2,6-dienal. One area of interest is the role of 4-Hydroxynona-2,6-dienal in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 4-Hydroxynona-2,6-dienal has been shown to accumulate in the brains of patients with these diseases, but the exact role of 4-Hydroxynona-2,6-dienal in disease pathogenesis is not fully understood. Another area of interest is the use of 4-Hydroxynona-2,6-dienal as a therapeutic target for cancer. 4-Hydroxynona-2,6-dienal has been shown to induce apoptosis in cancer cells, but the mechanisms underlying this effect are not fully understood. Finally, there is interest in developing new methods for detecting 4-Hydroxynona-2,6-dienal in biological samples, as current methods are limited by their sensitivity and specificity.
Métodos De Síntesis
4-Hydroxynona-2,6-dienal can be synthesized through the oxidation of linoleic acid or arachidonic acid. The most commonly used method involves the reaction of linoleic acid with singlet oxygen in the presence of a photosensitizer. This method has been optimized to produce high yields of 4-Hydroxynona-2,6-dienal with minimal side reactions.
Aplicaciones Científicas De Investigación
4-Hydroxynona-2,6-dienal has been extensively studied in various biological systems, including cell cultures, animal models, and human tissues. 4-Hydroxynona-2,6-dienal has been shown to modulate several signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 4-Hydroxynona-2,6-dienal has also been shown to induce apoptosis, autophagy, and senescence in cancer cells. In addition, 4-Hydroxynona-2,6-dienal has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and atherosclerosis.
Propiedades
Número CAS |
129047-94-5 |
|---|---|
Nombre del producto |
4-Hydroxynona-2,6-dienal |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(2E,6E)-4-hydroxynona-2,6-dienal |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h3-5,7-9,11H,2,6H2,1H3/b4-3+,7-5+ |
Clave InChI |
SGYMXVFEVUMCKO-UHFFFAOYSA-N |
SMILES isomérico |
CC/C=C/CC(/C=C/C=O)O |
SMILES |
CCC=CCC(C=CC=O)O |
SMILES canónico |
CCC=CCC(C=CC=O)O |
Sinónimos |
4-hydroxynona-2,6-dienal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



